4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted benzoic acid core, an iodophenyl group, and a carbamothioyl linkage, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process may include:
Halogenation: Introduction of the chloro group to the benzoic acid core.
Coupling Reaction: Attachment of the iodophenyl group through a carbonyl linkage.
Thioamide Formation: Introduction of the carbamothioyl group.
Each step requires specific reagents and conditions, such as the use of halogenating agents, coupling catalysts, and thioamide-forming reagents. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The carbamothioyl linkage can be hydrolyzed to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamothioyl group may yield amines and thiols, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-Chloro-3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Uniqueness
4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-3-[(2-iodobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-10-6-5-8(14(21)22)7-12(10)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLHSFNYIUDJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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